molecular formula C17H17N3O B2409826 N-Cyclopropyl-N-[(1-phenylpyrazol-4-yl)methyl]but-2-ynamide CAS No. 2411318-67-5

N-Cyclopropyl-N-[(1-phenylpyrazol-4-yl)methyl]but-2-ynamide

Cat. No.: B2409826
CAS No.: 2411318-67-5
M. Wt: 279.343
InChI Key: IMRAVPAUMQELHQ-UHFFFAOYSA-N
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Description

N-Cyclopropyl-N-[(1-phenylpyrazol-4-yl)methyl]but-2-ynamide is a synthetic organic compound that features a cyclopropyl group, a phenylpyrazole moiety, and a but-2-ynamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-N-[(1-phenylpyrazol-4-yl)methyl]but-2-ynamide typically involves multi-step organic reactions. One common approach is the condensation reaction of cyclopropylamine with 1-phenylpyrazole-4-carbaldehyde, followed by the addition of but-2-ynoic acid. The reaction conditions often include the use of catalysts such as p-toluenesulfonic acid and solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-N-[(1-phenylpyrazol-4-yl)methyl]but-2-ynamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Cyclopropyl-N-[(1-phenylpyrazol-4-yl)methyl]but-2-ynamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Cyclopropyl-N-[(1-phenylpyrazol-4-yl)methyl]but-2-ynamide involves its interaction with specific molecular targets. The phenylpyrazole moiety can bind to enzymes or receptors, modulating their activity. The cyclopropyl group may enhance the compound’s stability and bioavailability. The but-2-ynamide structure allows for interactions with nucleophiles, leading to the formation of covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-Cyclopropyl-N-[(1-phenylpyrazol-4-yl)methyl]prop-2-enamide: Similar structure but with a prop-2-enamide group instead of but-2-ynamide.

    N-Cyclopropyl-N-[(1-phenylpyrazol-4-yl)methyl]but-2-enamide: Similar structure but with a but-2-enamide group instead of but-2-ynamide.

Uniqueness

N-Cyclopropyl-N-[(1-phenylpyrazol-4-yl)methyl]but-2-ynamide is unique due to its combination of a cyclopropyl group, phenylpyrazole moiety, and but-2-ynamide structure. This unique combination imparts specific chemical and biological properties that make it valuable for various applications.

Properties

IUPAC Name

N-cyclopropyl-N-[(1-phenylpyrazol-4-yl)methyl]but-2-ynamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-2-6-17(21)19(15-9-10-15)12-14-11-18-20(13-14)16-7-4-3-5-8-16/h3-5,7-8,11,13,15H,9-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMRAVPAUMQELHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)N(CC1=CN(N=C1)C2=CC=CC=C2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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